REACTION_SMILES
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[CH:11]([N:12]([CH2:13][CH3:14])[CH:15]([CH3:16])[CH3:17])([CH3:18])[CH3:19].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][CH3:8])[cH:9][cH:10]1.[Cl:20][c:21]1[s:22][c:23]([CH:27]=[O:28])[c:24]([Cl:26])[n:25]1.[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH2:29]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][N:7]([CH3:8])[c:21]2[s:22][c:23]([CH:27]=[O:28])[c:24]([Cl:26])[n:25]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1sc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(Cc1ccc(Cl)cc1)c1nc(Cl)c(C=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |